molecular formula C16H21ClN2O3 B592277 tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate CAS No. 897445-35-1

tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate

Cat. No.: B592277
CAS No.: 897445-35-1
M. Wt: 324.805
InChI Key: ZWIWAMXFONGDIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate is primarily related to its ability to interact with biological targets through its piperazine ring. The piperazine ring can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound’s specific molecular targets and pathways depend on the context of its use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate is unique due to the presence of the 4-chlorobenzoyl group, which imparts specific chemical properties and biological activities. This distinguishes it from other piperazine derivatives that may have different substituents on the piperazine ring .

Biological Activity

Tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate is a synthetic compound belonging to the class of piperazines, which are widely investigated for their biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases. This article delves into the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring substituted with a tert-butyl group and a 4-chlorobenzoyl moiety. This configuration is critical for its biological interactions.

Molecular Formula

  • Molecular Formula : C_{15}H_{18}ClN_{2}O_{2}
  • Molecular Weight : 300.77 g/mol

Synthesis and Reaction Mechanisms

The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. The reaction is catalyzed by bases such as triethylamine.

Antimicrobial Properties

Studies have shown that compounds derived from tert-butyl piperazine-1-carboxylate exhibit significant antimicrobial activity. The presence of the piperazine moiety enhances interaction with microbial targets, leading to effective inhibition of bacterial growth. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation. The compound's mechanism involves interaction with specific cellular receptors and enzymes that regulate cell cycle progression and survival.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The piperazine ring facilitates hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. Specific molecular targets include:

  • Enzymes : Inhibition of enzymes related to cancer progression and microbial metabolism.
  • Receptors : Modulation of receptor activity that affects cellular signaling pathways.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. The compound exhibited significant inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) at concentrations as low as 10 µg/mL .

Study 2: Anticancer Activity

In another study focused on cancer cell lines, the compound was found to reduce cell viability significantly in a dose-dependent manner. The IC50 values were determined for various cancer types, demonstrating effectiveness particularly against breast and lung cancer cells.

Data Table: Biological Activity Summary

Biological Activity Effect Concentration (µg/mL) Reference
AntimicrobialInhibition of S. aureus10
AntimicrobialInhibition of E. coli20
AnticancerCell viability reductionVaries (IC50 < 50)

Properties

IUPAC Name

tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIWAMXFONGDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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